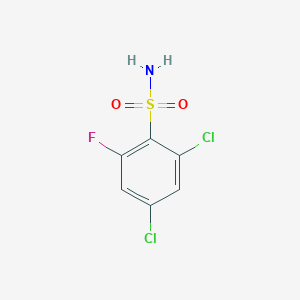

2,4-Dichloro-6-fluorobenzenesulfonamide

説明

特性

IUPAC Name |

2,4-dichloro-6-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMWFDKXMVWSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of Aromatic Precursors

The initial step involves chlorination of suitable aromatic compounds, typically using dichlorobenzene derivatives as raw materials. According to a patent describing the synthesis of related chlorinated fluorobenzenes, dichlorobenzene is nitrated to form dichloronitrobenzene, which is then subjected to fluorination and chlorination steps to introduce desired halogen substituents.

- Nitration of dichlorobenzene with a mixture of nitric and sulfuric acids at 30–75°C.

- Reduction of nitrated intermediates to amino derivatives, if necessary.

- Chlorination of fluorinated intermediates at elevated temperatures (180–220°C) in the presence of chlorine gas, with reaction durations of 8–12 hours, to obtain dichlorofluorobenzene derivatives.

Fluorination of Dichloronitrobenzene

The fluorination step is critical for introducing the fluorine atom at the 6-position. Based on the patent, fluorination is achieved via nucleophilic aromatic substitution using potassium monofluoride (KF) in aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction conditions are:

| Parameter | Value |

|---|---|

| Temperature | 145–185°C (optimal 145–185°C) |

| Reaction Time | 3 hours |

| Solvent load | 1–5 mL per gram of dichloronitrobenzene |

| Reagent ratio | 0.2–0.6 g KF per g dichloronitrobenzene |

This process yields fluorinated chloronitrobenzene intermediates with a yield of approximately 82–83%.

Direct Synthesis via Chlorination and Fluorination

An alternative route involves directly synthesizing fluorobenzenesulfonamide from chlorinated and fluorinated intermediates. For example, fluorination of dichlorobenzene derivatives followed by sulfonation can be optimized to produce the target compound.

Preparation of 2,4-Dichlorofluorobenzene

The synthesis of 2,4-dichlorofluorobenzene as a key intermediate involves:

- Reacting fluorine chloronitrobenzene mixtures at 180–200°C.

- Collecting distillates at 60–68°C under reduced pressure, with yields around 62.8%.

Research Findings and Data Summary

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration of dichlorobenzene | Nitric acid, sulfuric acid, 30–75°C | 98% (dichloronitrobenzene) | Purified via distillation |

| Fluorination | KF, DMSO/DMF, 145–185°C, 3 hrs | 82–83% | Produces fluorinated chloronitrobenzene |

| Chlorination | Cl2, 180–220°C, 8–12 hrs | 62.8% | Produces dichlorofluorobenzene |

| Sulfonamide formation | Standard sulfonamide synthesis | Variable | Requires reduction and sulfonylation |

Notes on Industrial Scalability

The described methods emphasize the use of cost-effective raw materials, such as mixed dichlorobenzene, and efficient fluorination techniques that minimize by-products. The process avoids highly hazardous reagents like diazotization or high-temperature chlorination, favoring safer and more scalable conditions.

化学反応の分析

Types of Reactions: 2,4-Dichloro-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学的研究の応用

Chemical Properties and Structure

2,4-Dichloro-6-fluorobenzenesulfonamide features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a sulfonamide functional group. Its molecular formula is . The presence of halogen atoms enhances its electrophilicity, making it reactive towards nucleophiles in biological systems.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The unique arrangement of chlorine and fluorine atoms allows for specific reactivity that can be harnessed in synthetic pathways.

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Studies suggest that it can inhibit the growth of various pathogens, making it a candidate for pharmaceutical applications. The mechanism of action is thought to involve the disruption of metabolic pathways and inhibition of enzyme activity due to the compound's reactive halogen substituents.

Enzyme Inhibition

The sulfonamide moiety of this compound contributes to its potential as an inhibitor of certain enzymes, particularly carbonic anhydrases. Inhibiting these enzymes can have therapeutic implications for conditions such as glaucoma and edema, highlighting the compound's relevance in medicinal chemistry.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting its potential use as an antibacterial agent.

Environmental Impact Assessment

Research modeling phototransformation reactions has found that related compounds exhibit significant reactivity under UV irradiation in aquatic environments. This raises concerns about the persistence and potential ecological effects of this compound in surface waters.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Facilitates various chemical transformations |

| Biological Activity | Antimicrobial and antifungal properties | Inhibits growth of multiple pathogens |

| Enzyme Inhibition | Inhibitor of carbonic anhydrases | Potential therapeutic applications |

| Environmental Impact | Reactivity under UV irradiation in aquatic environments | Concerns about ecological persistence |

作用機序

The mechanism of action of 2,4-Dichloro-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Patterns and Molecular Features

The table below compares structural features of 2,4-Dichloro-6-fluorobenzenesulfonamide with similar sulfonamide derivatives:

Key Observations :

- Halogen Effects: The target compound’s dichloro-fluoro substitution creates stronger electron-withdrawing (EW) effects compared to mono-halogenated analogs like 4-fluorobenzenesulfonamide. This increases the acidity of the sulfonamide proton (lower pKa) .

- Amino vs.

- Steric Considerations : The pyrazole-containing analog () exhibits significant steric hindrance, which may reduce membrane permeability compared to the target compound’s planar structure .

Physicochemical Properties

Acidity (pKa)

Sulfonamide acidity is influenced by substituent electronic effects:

- Target Compound: The combined EW effects of Cl and F substituents stabilize the deprotonated sulfonamide, leading to a lower pKa (~8–9) compared to non-halogenated analogs.

- 4-Fluorobenzenesulfonamide : Single F substituent results in a slightly higher pKa (~9–10) .

- 5-Amino-2-chlorobenzenesulfonamide: ED -NH₂ group counteracts Cl’s EW effect, raising pKa (~10–11) .

Solubility and Lipophilicity

- Lipophilicity : The target compound’s high halogen content increases logP (lipophilicity), enhancing lipid membrane penetration but reducing aqueous solubility.

- Sodium Salts: Sulfonate salts (e.g., Sodium 5-[(2,4-dinitrophenyl)amino]benzenesulfonate, ) exhibit higher water solubility than sulfonamides due to ionic character .

Research Implications and Gaps

- Structural Data : Crystallographic studies using programs like SHELXL () could clarify bond lengths and intermolecular interactions .

- Biological Activity: Limited evidence precludes direct pharmacological comparisons. Further studies should assess enzyme inhibition or antimicrobial activity relative to analogs.

生物活性

2,4-Dichloro-6-fluorobenzenesulfonamide is an organic compound notable for its biological activity, particularly as an enzyme inhibitor. Its structure, characterized by the presence of chlorine and fluorine substituents on a benzene ring, along with a sulfonamide functional group, positions it as a significant candidate in medicinal chemistry. This article delves into its biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's unique halogenation pattern contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.06 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor of carbonic anhydrases, which are crucial for various physiological processes including fluid balance and pH regulation. By mimicking natural substrates, the sulfonamide group binds to the active site of these enzymes, disrupting their function and leading to therapeutic effects such as reducing intraocular pressure in glaucoma treatment .

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic applications of this compound:

- Enzyme Inhibition : It effectively inhibits carbonic anhydrases, showing potential in treating conditions like glaucoma and edema.

- Antibacterial Properties : The sulfonamide moiety is associated with antibacterial activities, making it a candidate for further development in antibiotic therapies.

Case Studies

- Inhibition of Carbonic Anhydrases : A study demonstrated that this compound exhibits significant inhibition against various isoforms of carbonic anhydrases, with IC50 values indicating strong binding affinity.

- Antimicrobial Activity : Comparative studies have shown that this compound possesses antimicrobial properties similar to traditional sulfonamides, suggesting its utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dichlorobenzenesulfonamide | Chlorine atoms on different positions | Different biological activity profile |

| 4-Fluorobenzenesulfonamide | Single fluorine substitution | Broad-spectrum antibacterial properties |

| Sulfanilamide | Contains an amino group instead of fluorine | Known for strong antibacterial activity |

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-6-fluorobenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically begins with halogenated benzenesulfonyl chloride intermediates. For example, 3-chloro-2-fluorobenzenesulfonyl chloride (CAS 60230-36-6) can undergo nucleophilic substitution with ammonia under basic conditions (e.g., aqueous NaOH or NH₃ in THF) to form the sulfonamide group. Key steps include:

- Sulfonylation : Reacting the sulfonyl chloride precursor with NH₃ at 0–5°C to avoid side reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, splitting due to adjacent Cl/F groups).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M-H]⁻ peaks (theoretical m/z: 267.94 for C₆H₃Cl₂FNO₂S).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and intermolecular interactions .

Q. How do substituent positions (Cl, F) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of Cl (para) and F (meta) groups activate the sulfonamide moiety for reactions. For example:

- Hydrolysis Studies : Under acidic conditions (H₂SO₄, 80°C), the sulfonamide group resists cleavage due to steric hindrance from Cl/F substituents.

- Comparative Reactivity : Fluorine’s ortho-directing effect enhances electrophilic substitution at the 6-position, while chlorine’s para-directing role stabilizes intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0–10°C during sulfonamide formation to minimize byproducts (e.g., sulfonic acid derivatives).

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NH₃ solubility in non-polar solvents.

- Industrial Parallels : Adopt continuous-flow reactors (as in ’s industrial methods) for consistent temperature/pressure regulation, achieving >85% yield .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known sulfonamide inhibitors like Metolazone) to calibrate enzymatic assays.

- Data Triangulation : Cross-reference IC₅₀ values with computational docking (AutoDock Vina) to confirm binding affinity to target proteins (e.g., carbonic anhydrase).

- Reproducibility Checks : Standardize buffer pH and co-solvent (DMSO) concentrations to minimize variability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to human carbonic anhydrase IX (PDB ID: 3IAI). Focus on hydrogen bonding between the sulfonamide group and Zn²⁺ in the active site.

- DFT Calculations : Gaussian09 optimizes geometries to assess electronic effects of Cl/F substituents on binding energy (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. What green chemistry approaches reduce hazardous waste in synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity.

- Catalytic Recycling : Immobilize Pd catalysts on mesoporous silica to reduce heavy metal waste.

- Waste Stream Analysis : Use HPLC-MS to identify and quantify byproducts for targeted recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。